molecular formula C13H12I2N4OS B4341588 N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA

N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA

Cat. No.: B4341588
M. Wt: 526.14 g/mol
InChI Key: JOBSLLRJAXMCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA typically involves multiple steps, starting with the iodination of precursor compounds. The process often includes the following steps:

    Iodination of 2-methylphenylamine:

    Formation of the pyrazole ring: The iodinated 2-methylphenylamine is then reacted with appropriate reagents to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate their activity and influence various biochemical processes.

    Interfering with cellular signaling pathways: This can affect cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-N,N-dimethylaniline: This compound is structurally similar but lacks the pyrazole ring and carbonothioyl group.

    4-iodo-2-methoxybenzoic acid: This compound has a similar iodine substitution but differs in its functional groups and overall structure.

Uniqueness

N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA is unique due to its combination of iodine atoms, pyrazole ring, and carbonothioyl group

Properties

IUPAC Name

4-iodo-N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12I2N4OS/c1-7-5-8(14)3-4-10(7)17-13(21)18-12(20)11-9(15)6-16-19(11)2/h3-6H,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBSLLRJAXMCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=C(C=NN2C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12I2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA
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N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA
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N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA
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N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA
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N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA
Reactant of Route 6
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N-(4-IODO-2-METHYLPHENYL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA

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